molecular formula C19H26N2O B1675656 LY 293284 CAS No. 141318-62-9

LY 293284

Cat. No.: B1675656
CAS No.: 141318-62-9
M. Wt: 298.4 g/mol
InChI Key: CKYZLYQSDNLGPT-HNNXBMFYSA-N
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Description

LY293284 is a research chemical developed by the pharmaceutical company Eli Lilly. It is a potent and selective full agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This compound has been primarily used in scientific studies to investigate its effects on anxiety and other neurological conditions .

Preparation Methods

The synthesis of LY293284 involves several steps, starting from commercially available starting materials. The key steps include the formation of the tetrahydrobenz[c,d]indole core structure and the introduction of the di-n-propylamino group. The reaction conditions typically involve the use of strong bases and organic solvents.

Chemical Reactions Analysis

LY293284 undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

LY293284 exerts its effects by binding to and activating the 5-HT1A receptor. This receptor is a G protein-coupled receptor that modulates the release of neurotransmitters such as serotonin and dopamine. The activation of 5-HT1A receptors leads to various downstream effects, including the inhibition of adenylate cyclase and the opening of potassium channels. These molecular targets and pathways are involved in the regulation of mood, anxiety, and other neurological functions .

Comparison with Similar Compounds

LY293284 is often compared with other 5-HT1A receptor ligands, such as:

    LY315712: A partial agonist of the 5-HT1A receptor.

    LY297996: An antagonist of the 5-HT1A receptor. Compared to these compounds, LY293284 is unique in its high potency and selectivity as a full agonist of the 5-HT1A receptor. .

Properties

CAS No.

141318-62-9

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

1-[(4R)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-6-yl]ethanone

InChI

InChI=1S/C19H26N2O/c1-4-8-21(9-5-2)15-10-14-12-20-18-7-6-16(13(3)22)17(11-15)19(14)18/h6-7,12,15,20H,4-5,8-11H2,1-3H3/t15-/m0/s1

InChI Key

CKYZLYQSDNLGPT-HNNXBMFYSA-N

Isomeric SMILES

CCCN(CCC)[C@H]1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1

SMILES

CCCN(CCC)C1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1

Canonical SMILES

CCCN(CCC)C1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1

Appearance

Solid powder

141318-62-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-acetyl-4-(di-n-propylamino)-1,3,4,5-tetrahydrobenz(c,d)indole
LY 293284
LY-293284
LY293284

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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